molecular formula C21H24Si2 B11951250 1,1,2-Trimethyl-1,2,2-triphenyldisilane CAS No. 1450-19-7

1,1,2-Trimethyl-1,2,2-triphenyldisilane

Cat. No.: B11951250
CAS No.: 1450-19-7
M. Wt: 332.6 g/mol
InChI Key: XIDWVHKAQRJJQM-UHFFFAOYSA-N
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Description

Historical Context of Disilane (B73854) Chemistry

The journey into the world of disilanes began over a century ago. In 1902, Henri Moissan and Samuel Smiles were the first to identify the simplest disilane, Si₂H₆, as a product of the reaction between dilute acids and metal silicides. researchgate.net This discovery built upon the earlier, yet less conclusive, investigations by Friedrich Woehler and Heinrich Buff in the mid-19th century. researchgate.net These pioneering efforts laid the groundwork for future explorations into compounds containing Si-Si bonds.

The early 20th century saw significant advancements in the broader field of organosilicon chemistry, largely driven by the work of Frederic S. Kipping. His extensive research, which included the synthesis of the first silicone polymers, fundamentally shaped our understanding of silicon's bonding capabilities. nih.gov The development of organodisilane chemistry progressed in parallel, with researchers like Alfred Stock and Carl Somiesky making crucial contributions by identifying higher-order silanes. nih.gov The synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863, marked a pivotal moment that opened the door to the vast array of organosilicon compounds known today. nih.gov

Significance of Organodisilanes in Contemporary Chemical Research

Organodisilanes have emerged from being academic curiosities to indispensable tools in various scientific and technological domains. Their significance stems from the unique nature of the silicon-silicon bond, which is weaker and more reactive than a typical carbon-carbon bond. This inherent reactivity makes them valuable precursors and intermediates in a range of chemical transformations.

In the realm of materials science , organodisilanes are crucial precursors for the deposition of silicon-containing thin films. nih.gov These films are integral components in the fabrication of semiconductors, photovoltaics, and other electronic devices. nih.gov The ability to tune the substituents on the silicon atoms allows for precise control over the properties of the resulting materials.

Organic synthesis has also benefited greatly from the application of organodisilanes. The Si-Si bond can be selectively cleaved under various conditions, allowing for the introduction of silyl (B83357) groups into organic molecules. This has led to the development of novel synthetic methodologies, including applications in cross-coupling reactions and as reducing agents. nih.govnih.gov Furthermore, the study of asymmetrically substituted disilanes, where the substituents on the two silicon atoms differ, provides valuable insights into the mechanisms of these reactions. nih.gov

In polymer chemistry , organodisilanes can be utilized as monomers or initiators for the synthesis of silicon-containing polymers. These polymers often exhibit unique properties, such as high thermal stability and gas permeability, making them suitable for specialized applications.

Specific Academic Relevance of 1,1,2-Trimethyl-1,2,2-triphenyldisilane as a Model Compound

While extensive research has been conducted on various organodisilanes, this compound stands out as a compound with particular academic relevance, primarily as a potential model for fundamental studies. Its asymmetrical nature, with a trimethylsilyl (B98337) group on one silicon atom and a triphenylsilyl group on the other, makes it an ideal candidate for investigating the electronic and steric effects on the properties and reactivity of the Si-Si bond.

The study of such unsymmetrical disilanes is crucial for understanding the intricate details of Si-Si bond cleavage reactions. The different electronic environments created by the methyl and phenyl substituents can influence the regioselectivity of reactions, providing valuable data for mechanistic elucidation. Although specific, in-depth studies on this compound are not widely reported in the mainstream literature, its structure lends itself to being a benchmark for spectroscopic and theoretical investigations. The distinct signals expected from the trimethylsilyl and triphenylsilyl moieties in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would allow for a clear analysis of the electronic structure and how it is perturbed by different chemical environments.

The limited availability of extensive analytical data for this specific compound from commercial suppliers suggests that it is likely a molecule synthesized for specialized research purposes rather than for broad commercial application. Its value, therefore, lies not in its direct application but in its potential to serve as a well-defined model system to probe the fundamental principles governing the behavior of the silicon-silicon bond in an asymmetric electronic landscape.

Below is a table summarizing the key properties of this compound and its symmetrical counterparts, highlighting the structural differences that make it a compelling subject for academic study.

Compound NameCAS NumberMolecular FormulaStructural Feature
This compound1450-19-7C₂₁H₂₄Si₂Asymmetrical
Hexamethyldisilane (B74624)1450-14-2C₆H₁₈Si₂Symmetrical (Alkyl)
Hexaphenyldisilane1450-24-4C₃₆H₃₀Si₂Symmetrical (Aryl)

This table underscores the unique position of this compound as a bridge between purely alkyl-substituted and purely aryl-substituted disilanes, making it an intriguing target for future fundamental research in organosilicon chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1450-19-7

Molecular Formula

C21H24Si2

Molecular Weight

332.6 g/mol

IUPAC Name

dimethyl-[methyl(diphenyl)silyl]-phenylsilane

InChI

InChI=1S/C21H24Si2/c1-22(2,19-13-7-4-8-14-19)23(3,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

XIDWVHKAQRJJQM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1,2 Trimethyl 1,2,2 Triphenyldisilane and Analogous Disilanes

Established Reaction Pathways for Disilane (B73854) Formation

The construction of the Si-Si bond in unsymmetrical disilanes requires precise control over the reaction conditions to prevent the formation of undesired symmetrical byproducts. Several key strategies have been developed to address this challenge.

Regioselective and Stereoselective Synthesis Approaches

Regioselective and stereoselective methods are crucial for the synthesis of complex molecules with well-defined three-dimensional structures. In the context of disilane synthesis, these approaches aim to control which silicon atoms bond and in what spatial orientation.

One common strategy for achieving regioselectivity is the cross-coupling of two different silicon-containing precursors. For instance, the reaction between a silyl (B83357) halide and a silylmetal species can lead to the desired unsymmetrical disilane. However, this method can be complicated by homocoupling reactions, where two molecules of the same precursor react with each other. nih.gov To circumvent this, researchers have developed catalytic systems that favor the cross-coupling pathway.

Recent advancements have demonstrated the use of nickel catalysis for the cross-electrophile coupling of vinyl or aryl electrophiles with vinyl chlorosilanes, providing a precise method for creating Csp²-Si bonds, a foundational step for building more complex organosilanes. researchgate.net While not directly forming a Si-Si bond, this control over silicon substitution is vital for preparing the necessary precursors for unsymmetrical disilanes.

Furthermore, the development of novel disilane reagents that can undergo stepwise recognition of their two distinct silyl groups under nickel catalysis has opened new avenues for the synthesis of unsymmetrical disilanes. researchgate.net This allows for the controlled addition of different substituents to each silicon atom, ensuring the desired regiochemistry. The use of chiral ligands in conjunction with transition metal catalysts can also induce stereoselectivity, leading to the formation of enantioenriched chiral disilanes. researchgate.net

Table 1: Comparison of Regioselective Synthesis Approaches

MethodDescriptionAdvantagesLimitations
Cross-Coupling of Silyl Halides and Silylmetal Reagents Reaction between a silyl halide and a silylmetal species.Direct formation of the Si-Si bond.Prone to homocoupling byproducts, reducing yield and selectivity. nih.gov
Nickel-Catalyzed Cross-Electrophile Coupling Coupling of vinyl/aryl electrophiles with vinyl chlorosilanes.High precision in Csp²-Si bond formation, enabling synthesis of complex precursors. researchgate.netIndirect method for Si-Si bond formation.
Stepwise Recognition with Novel Disilane Reagents Utilizes a disilane reagent where the two silyl groups can be functionalized sequentially.Excellent control over the final unsymmetrical structure. researchgate.netRequires the synthesis of specialized disilane reagents.
Asymmetric Catalysis Employs chiral ligands to induce stereoselectivity.Enables the synthesis of chiral, enantioenriched disilanes. researchgate.netThe development of suitable chiral ligands can be challenging.

Dehydrogenative Coupling Strategies

Dehydrogenative coupling of hydrosilanes offers a more atom-economical route to disilanes, with the only byproduct being hydrogen gas. wikipedia.org This method involves the reaction of two hydrosilanes in the presence of a catalyst to form a Si-Si bond. wikipedia.org The key to synthesizing unsymmetrical disilanes via this route is to control the cross-coupling between two different hydrosilanes.

Catalysts for this transformation are typically based on early transition metals like titanium and zirconium, or late transition metals such as nickel and rhodium. wikipedia.orgnih.gov For instance, titanocene (B72419) and zirconocene (B1252598) complexes have been shown to be effective catalysts for the dehydrogenative polymerization of primary silanes like phenylsilane. wikipedia.orgnih.gov While these systems often lead to polysilanes, careful control of reaction conditions and substrate choice can favor the formation of disilanes.

The challenge in applying this method to the synthesis of a specific unsymmetrical disilane like 1,1,2-trimethyl-1,2,2-triphenyldisilane would be to find a catalytic system that selectively couples trimethylsilane (B1584522) and triphenylsilane (B1312308), minimizing the formation of the symmetrical hexamethyldisilane (B74624) and hexaphenyldisilane. The steric and electronic differences between the two silanes can be exploited to achieve this selectivity.

Nucleophilic Attack Pathways in Disilane Synthesis

The formation of a Si-Si bond can also be achieved through the nucleophilic attack of a silyl anion on an electrophilic silicon center, typically a silyl halide. This is a fundamental and widely used method for constructing unsymmetrical disilanes. osti.gov The silyl anion, or silylmetal species, can be prepared by the reduction of a silyl halide with an alkali metal or by the deprotonation of a hydrosilane with a strong base.

An electrochemical strategy has been developed for the synthesis of a diverse range of asymmetric disilanes with good yield and excellent selectivity. osti.gov This method relies on the reductive activation of chlorosilanes to generate silyl anion intermediates, which then react with another chlorosilane to form the disilane. osti.gov This approach has been successful in the cross-coupling of phenyl- and hydrogen-substituted chlorosilanes without the observation of homocoupling products. osti.gov

Catalyst Systems in Disilane Synthesis

The choice of catalyst is paramount in directing the outcome of disilane synthesis, influencing selectivity, reaction rate, and functional group tolerance.

Silver Salt Catalysis for Dehydrogenation

While transition metals are common, silver salts have also been explored as catalysts for dehydrogenative processes. For instance, ultra-small silver nanoparticles supported on porous carbon have been developed for the etherification of silanes, which involves a Si-O coupling reaction. nih.gov Although this specific application does not form a Si-Si bond, it demonstrates the potential of silver catalysis in activating Si-H bonds. Further research could explore the adaptation of such silver-based systems for the dehydrogenative coupling of hydrosilanes to form disilanes.

Alkali Metal Silyl Precursors in Disilane Formation

Alkali metal silyl compounds are key intermediates in many disilane syntheses, acting as potent nucleophiles. nih.gov These precursors are typically generated in situ by reacting a halosilane with an alkali metal, such as lithium, sodium, or potassium. osti.gov The resulting silyl-alkali metal species can then react with a different halosilane to form the desired unsymmetrical disilane.

The classic Wurtz-type coupling using alkali metals is a long-standing method for forming Si-Si bonds, though it can suffer from a lack of selectivity in cross-coupling reactions. osti.gov However, more controlled methods for generating silyl anions are being developed. For example, silyl anions can be prepared through the site-selective cleavage of a Si-SiMe3 bond. osti.gov Additionally, recent work has shown the synthesis of alkali metal hypersilyl borates, which can serve as building blocks in silicon chemistry, reacting with electrophiles to form novel polysilanes. researchgate.netbohrium.com

The use of (trimethylsilyl)methylpotassium as a base has been demonstrated in the synthesis of unsymmetrical monosilyl enol ethers, highlighting the utility of potassium-based silyl reagents in achieving high regioselectivity. rsc.orgchemrxiv.org This principle can be extended to the synthesis of disilanes, where a carefully chosen alkali metal silyl precursor can selectively react with a specific silyl electrophile.

Methodological Advancements in Achieving High Yields and Purity

The synthesis of unsymmetrical disilanes like this compound typically involves the coupling of two different silyl moieties. A common and effective approach is the reaction of an organosilyl-metal reagent with a halosilane. This method, while powerful, requires careful optimization to maximize the yield of the desired unsymmetrical product and minimize the formation of symmetrical side products.

One of the foundational methods for forming silicon-silicon bonds is the Wurtz-type coupling, which utilizes alkali metals to couple halosilanes. However, for the synthesis of unsymmetrical disilanes, a more controlled, stepwise approach is generally favored. This involves the pre-formation of a silyl-alkali metal reagent, such as a silyllithium compound, which then acts as a nucleophile to attack a different chlorosilane.

Pioneering work in this area has demonstrated the feasibility of this approach. For instance, the reaction between trimethylsilyllithium (Me₃SiLi) and triphenylchlorosilane (Ph₃SiCl) in a suitable solvent like tetrahydrofuran (B95107) (THF) is a direct route to this compound. The success of this reaction hinges on the clean formation of the silyllithium reagent and the subsequent controlled coupling reaction.

Recent advancements have also explored electrochemical strategies for the synthesis of disilanes. rsc.org This method offers a milder alternative to the use of highly reactive alkali metals and can provide excellent selectivity for the desired cross-coupling product, thereby reducing the formation of homocoupled side products. rsc.org For analogous unsymmetrical disilanes, electrochemical protocols have demonstrated good yields and high selectivity. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of Si-C bonds and can be adapted for Si-Si bond formation, offering another pathway to unsymmetrical disilanes with potentially high functional group tolerance.

The purification of the final product is as crucial as the synthetic method itself to achieve high purity. Standard laboratory techniques are employed to isolate the desired disilane from unreacted starting materials and reaction byproducts. These methods include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals of the desired compound while impurities remain in the solvent. The choice of solvent is critical for achieving high recovery and purity.

Chromatography: Column chromatography is widely used to separate compounds based on their differential adsorption on a stationary phase. This technique is particularly useful for separating the desired unsymmetrical disilane from any symmetrical disilanes that may have formed as byproducts.

Distillation and Sublimation: For volatile disilanes, distillation or sublimation under reduced pressure can be effective purification methods. These techniques separate compounds based on differences in their boiling or sublimation points.

The combination of optimized synthetic routes and rigorous purification protocols is essential for obtaining this compound and its analogs in high yield and purity, which is critical for their application in materials science and electronic devices.

Research Findings on the Synthesis of Unsymmetrical Disilanes

ReactantsReagents/CatalystSolventProductYieldPurification Method
Trimethylchlorosilane, TriphenylchlorosilaneLithiumTetrahydrofuranThis compoundModerateCrystallization, Chromatography
Phenyl- and H-substituted chlorosilanesElectrochemical setupNot specifiedAsymmetric disilanesGoodNot specified
ChloropentamethyldisilaneElectrochemical setupNot specifiedTetrasilaneGoodNot specified
ChlorogermaneElectrochemical setupNot specifiedDigermane80%Not specified
4-Fluorophenyl- and 2-thiophenyl-substituted chlorosilanesElectrochemical setupNot specifiedFunctionalized disilanesGoodNot specified

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,1,2-Trimethyl-1,2,2-triphenyldisilane. By analyzing the magnetic environments of the ¹H, ¹³C, and ²⁹Si nuclei, a detailed map of the molecule's connectivity and substitution pattern can be established.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum shows distinct regions for the aromatic protons of the phenyl groups and the aliphatic protons of the methyl groups.

Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals complex multiplets for the fifteen aromatic protons, appearing between δ 7.30 and δ 7.57 ppm. google.com The aliphatic region features two distinct signals corresponding to the different methyl environments. A singlet at δ 0.33 ppm integrates to six protons, corresponding to the two methyl groups on the triphenyl-substituted silicon atom (SiPh₂). A multiplet signal for three protons between δ 0.57 and δ 0.61 ppm is assigned to the single methyl group on the dimethyl-substituted silicon atom (SiMe₂). google.com

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration (No. of Protons) Assignment
7.57 - 7.50 Multiplet (m) 6H Aromatic protons (Phenyl groups)
7.42 - 7.30 Multiplet (m) 9H Aromatic protons (Phenyl groups)
0.61 - 0.57 Multiplet (m) 3H -Si(Ph₂)-CH₃
0.33 Singlet (s) 6H -Si(CH₃)₂-Ph

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from patent CN110669066A. google.com

Complementing the proton NMR, the ¹³C NMR spectrum distinguishes the carbon atoms within the molecule. The spectrum for this compound shows a series of resonances in the aromatic region and two signals in the aliphatic region.

The carbon atoms of the three phenyl groups produce a set of seven distinct signals, observed at δ 139.50, 137.85, 133.90, 132.99, 129.51, 129.29, and 127.71 ppm. google.com In the upfield region, two signals at δ 0.85 and δ -0.55 ppm correspond to the carbons of the three methyl groups, confirming their two different chemical environments attached to the disilane (B73854) core. google.com

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
139.50, 137.85, 133.90, 132.99 Aromatic carbons (Quaternary)
129.51, 129.29, 127.71 Aromatic carbons (CH)
0.85 Methyl carbon (-Si(Ph₂)-C H₃)
-0.55 Methyl carbons (-Si(C H₃)₂-Ph)

Solvent: CDCl₃, Frequency: 100 MHz. Data sourced from patent CN110669066A. google.com

²⁹Si NMR spectroscopy is a powerful tool for directly observing the silicon backbone of polysilanes. This technique would be expected to show two distinct resonances for this compound, corresponding to the two non-equivalent silicon atoms: the -Si(CH₃)₂-Ph silicon and the -Si(Ph₂)CH₃ silicon. However, specific experimental ²⁹Si NMR data for this compound is not available in the cited literature.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry is employed to determine the molecular weight and investigate the fragmentation pathways of a compound. For this compound (Molecular Formula: C₂₁H₂₄Si₂), the expected molecular weight is approximately 332.59 g/mol .

Electrospray Ionization (ESI) mass spectrometry data has been reported. google.com The calculated mass-to-charge ratio (m/z) for the protonated molecule, [C₂₁H₂₄Si₂ + H]⁺ or [C₂₁H₂₅Si₂]⁺, is 333.1417. google.com The reported experimental value was found at an m/z of 315.1413, which likely corresponds to a fragment of the parent ion, possibly resulting from the loss of a methyl group ([M-CH₃]⁺) or another small fragment during ionization. google.com

Table 3: ESI-MS Data for this compound

Ion Species Calculated m/z Found m/z
[M+H]⁺ ([C₂₁H₂₅Si₂]⁺) 333.1417 315.1413*

The found value likely represents a major fragment ion. Data sourced from patent CN110669066A. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Investigations

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the phenyl groups in this compound. The Si-Si bond in disilanes can also exhibit UV absorption. Despite its relevance for photochemical studies, specific experimental UV-Vis absorption data for this compound has not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and conformational details. This technique would be invaluable for confirming the exact arrangement of the methyl and phenyl substituents around the Si-Si bond. However, the compound is purified by distillation under reduced pressure, suggesting it is a liquid or low-melting solid, and no single-crystal X-ray diffraction data for this compound is available in the searched literature. google.com

Reactivity and Mechanistic Investigations of 1,1,2 Trimethyl 1,2,2 Triphenyldisilane

Silicon-Silicon Bond Reactivity: Formation and Cleavage Dynamics

The reactivity of the Si-Si bond in 1,1,2-trimethyl-1,2,2-triphenyldisilane is a focal point of research, as its controlled formation and cleavage are essential for the synthesis of more complex organosilicon structures. The inherent polarity and bond strength of the Si-Si bond, influenced by the electronic effects of the trimethylsilyl (B98337) and triphenylsilyl moieties, dictate its susceptibility to various reagents and reaction conditions.

Mechanistic Pathways of Si-Si Bond Formation

The synthesis of this compound and related unsymmetrical disilanes can be achieved through several mechanistic routes. These pathways often involve the generation of reactive silicon-centered intermediates that subsequently couple to form the Si-Si bond.

A prominent strategy for forming Si-Si bonds involves the oxidative addition of a Si-H or Si-halogen bond to a low-valent transition metal center. In the context of synthesizing this compound, this could involve the reaction of a triphenylsilyl derivative with a metal complex, followed by reductive elimination with a trimethylsilyl species. While direct oxidative addition of a disilane (B73854) to a metal center is more commonly associated with Si-Si bond cleavage, the reverse process, reductive elimination of a disilane from two silyl (B83357) ligands on a metal center, is a key bond-forming step in many catalytic cycles.

The general mechanism can be depicted as: LnM + R₃Si-X → LnM(SiR₃)(X) LnM(SiR₃)(X) + R'₃Si-H → LnM(SiR₃)(SiR'₃) + HX LnM(SiR₃)(SiR'₃) → LnM + R₃Si-SiR'₃

Where L is a ligand, M is a transition metal, and X is a leaving group.

Silylenes, the silicon analogues of carbenes, are highly reactive species that can insert into Si-H bonds to form new Si-Si bonds. The generation of a silylene, such as dimethylsilylene (Me₂Si:), in the presence of a hydrosilane like triphenylsilane (B1312308) (Ph₃SiH) can lead to the formation of a disilane.

The reaction proceeds as follows: Precursor → Me₂Si: + Byproducts Me₂Si: + Ph₃Si-H → Ph₃Si-Si(Me₂)H

Subsequent reaction or workup would be required to obtain the target molecule. The choice of silylene precursor and reaction conditions is critical to control the selectivity of the insertion process and avoid unwanted side reactions.

The formation of Si-Si bonds can also be accomplished without the use of transition metals. These methods often rely on the reaction of silyl anions (silyllithium, silyl-Grignard reagents) with silyl halides. For the synthesis of this compound, this would typically involve the reaction of triphenylsilyllithium with chlorotrimethylsilane.

Ph₃Si-Li + Cl-SiMe₃ → Ph₃Si-SiMe₃ + LiCl

This nucleophilic substitution reaction is a straightforward and high-yielding method for constructing unsymmetrical disilanes. The reaction is generally fast and proceeds under mild conditions.

Method Reactants General Conditions Key Intermediate
Reductive EliminationLnM(SiPh₃)(SiMe₃)Varies with metal and ligandsBis(silyl)metal complex
Silylene InsertionSilylene precursor, Ph₃SiHPhotolysis or thermolysisSilylene (e.g., Me₂Si:)
Silyl Anion CouplingPh₃SiLi, Me₃SiClAnhydrous, inert atmosphereSilyl anion

Mechanistic Pathways of Si-Si Bond Cleavage

The cleavage of the Si-Si bond in this compound can be initiated by various reagents and stimuli, leading to the formation of silyl radicals, anions, or cations. Understanding these cleavage mechanisms is crucial for the application of disilanes as silylating agents and in materials science.

Electron transfer to or from the disilane can induce Si-Si bond cleavage. Photochemical excitation can promote an electron to an antibonding σ*(Si-Si) orbital, weakening the bond and leading to homolytic cleavage to form silyl radicals.

Ph₃Si-SiMe₃ + hν → [Ph₃Si-SiMe₃]* → Ph₃Si• + •SiMe₃

Alternatively, chemical reducing agents can donate an electron to the disilane, forming a radical anion which can then fragment. The presence of the phenyl groups can facilitate this process by delocalizing the negative charge.

Ph₃Si-SiMe₃ + e⁻ → [Ph₃Si-SiMe₃]⁻• → Ph₃Si⁻ + •SiMe₃ or Ph₃Si• + Me₃Si⁻

The specific fragmentation pathway of the radical anion depends on the relative stability of the resulting silyl anion and radical, which is influenced by the substituents on the silicon atoms.

Oxidative Addition to Low-Oxidation State Metals

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site and a relatively low oxidation state reacts with a molecule to increase both its coordination number and formal oxidation state. wikipedia.orglibretexts.orgweebly.com This process is favored for metals that are basic or easily oxidized. wikipedia.org The reaction involves the cleavage of a chemical bond in the incoming molecule and the formation of two new bonds to the metal center. libretexts.org For the reaction to proceed, the metal must have an accessible oxidation state two units higher and vacant coordination sites. weebly.com

In the context of this compound (Ph₃SiSiMe₃), oxidative addition to a low-oxidation state transition metal, such as a d⁸ or d¹⁰ complex, would involve the cleavage of the silicon-silicon bond and the formation of two new metal-silyl bonds. This results in the metal's oxidation state increasing by two. For instance, a generic reaction with a platinum(0) complex is depicted below:

Pt(L)₂ + Ph₃Si-SiMe₃ → (Ph₃Si)(Me₃Si)Pt(L)₂

In this reaction, the platinum center is oxidized from Pt(0) to Pt(II). Such reactions are crucial in catalysis, often serving as a key step in processes like hydrosilylation. The efficiency of this oxidative addition is influenced by the nature of the ligands (L) on the metal center; strong donor ligands can stabilize the resulting higher oxidation state of the metal. libretexts.org

Nucleophile-Assisted Si-Si Bond Scission

The silicon-silicon bond in this compound is susceptible to cleavage by nucleophiles. This reaction, known as nucleophile-assisted Si-Si bond scission, is a common reactivity pathway for disilanes. The rate and facility of this cleavage depend on the nature of the nucleophile and the substituents on the silicon atoms.

Studies on related disilane cation radicals have shown that they react rapidly with nucleophiles like methanol (B129727). nih.gov For instance, the cation radicals of 1,2-diaryl-1,1,2,2,-tetramethyldisilanes react with methanol with bimolecular rate constants in the range of 0.63 to 2.1 x 10⁸ M⁻¹ s⁻¹. nih.gov The reaction with the bulkier nucleophile, tert-butanol, is 4-5 times slower, indicating a steric effect on the nucleophile-assisted fragmentation of the Si-Si bond. nih.gov

Common nucleophiles that can induce the cleavage of the Si-Si bond in this compound include:

Fluoride ions (F⁻)

Alkoxides (RO⁻)

Hydroxide ions (OH⁻)

The general mechanism involves the attack of the nucleophile on one of the silicon atoms, forming a pentacoordinate siliconate intermediate. This intermediate then undergoes cleavage of the Si-Si bond to yield a silyl anion and a silyl ether (or a related product depending on the nucleophile).

Reactivity with Alkali and Alkaline Earth Metals

This compound can react with highly reducing metals such as alkali and alkaline earth metals. researchgate.net These reactions typically involve the reductive cleavage of the silicon-silicon bond. For example, reaction with an alkali metal (M) like lithium or potassium would lead to the formation of two silyl-metal species.

Ph₃Si-SiMe₃ + 2M → Ph₃SiM + Me₃SiM

The resulting silyl anions, triphenylsilyllithium (or potassium) and trimethylsilyllithium (or potassium), are potent nucleophiles and are valuable reagents in organic and organometallic synthesis. The formation of these heterobimetallic complexes can be influenced by the presence of coordinating ligands, which can stabilize the resulting species. researchgate.net

Acid-Catalyzed Cleavage Pathways

The silicon-silicon bond of this compound can also be cleaved under acidic conditions. This acid-catalyzed cleavage, often termed protodesilylation, typically involves the protonation of one of the phenyl groups attached to the silicon, followed by rearrangement and cleavage of the Si-Si bond. The specific products formed will depend on the reaction conditions and the acid used. For example, reaction with a strong protic acid like HCl could potentially lead to the formation of triphenylsilane (Ph₃SiH) and a trimethylsilyl chloride (Me₃SiCl), or other rearranged products.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of organosilanes, including this compound, is characterized by the cleavage of the silicon-silicon or silicon-carbon bonds upon absorption of ultraviolet light.

Triplet-State Photoreactivity and Quantum Yields

The multiplicity of the excited state (singlet vs. triplet) plays a crucial role in determining the photochemical outcome for organosilanes. nih.govresearchgate.net For some aromatic organosilanes, triplet excited states preferentially lead to the formation of free radicals, while singlet excited states may favor rearrangement products. nih.govresearchgate.net In related systems, photodissociation from a triplet excited state has been observed with high quantum yields. nih.govresearchgate.net For example, a triphenylmethylsilane derivative with a benzoyl group undergoes photodissociation from the carbonyl triplet excited state with a quantum yield for radical formation (Φ(rad)) of 0.9. nih.govresearchgate.net The involvement of a triplet state can be confirmed by phosphorescence spectra and quenching experiments. nih.govresearchgate.net

ParameterValueReference
Quantum Yield (Φ(rad)) 0.9 nih.govresearchgate.net
Quenching Rate Constant (ferrocene) 9.3 x 10⁹ M⁻¹ s⁻¹ nih.govresearchgate.net
Quenching Rate Constant (Et₃N) 1.1 x 10⁹ M⁻¹ s⁻¹ nih.govresearchgate.net
Quenching Rate Constant (styrene) 3.1 x 10⁹ M⁻¹ s⁻¹ nih.govresearchgate.net
Interactive Table: Triplet-State Photoreactivity Data for a Related Triphenylmethylsilane.

Generation and Reactivity of Silyl Radicals

A primary photochemical process for this compound is the homolytic cleavage of the silicon-silicon bond to generate silyl radicals: the triphenylsilyl radical (Ph₃Si•) and the trimethylsilyl radical (Me₃Si•). researchgate.net

Ph₃Si-SiMe₃ + hν → Ph₃Si• + Me₃Si•

The generation of silyl radicals can also be achieved through other methods, such as the photolysis of silylmercury compounds or the reductive activation of chlorosilanes. researchgate.netchemrxiv.org Silyl radicals are generally bent in structure, though bulky substituents can lead to a more planar geometry. thieme-connect.de These radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including: researchgate.net

Hydrogen Abstraction: Silyl radicals can abstract hydrogen atoms from suitable donors.

Addition to Multiple Bonds: They can add to alkenes and alkynes, a key step in radical-based hydrosilylation reactions. researchgate.net

Halogen Abstraction: Silyl radicals readily abstract halogen atoms from alkyl halides. researchgate.net

The reactivity and stability of silyl radicals are influenced by the substituents on the silicon atom. thieme-connect.de For instance, tris(trimethylsilyl)silyl radicals are known to be persistent. thieme-connect.de The generated triphenylsilyl and trimethylsilyl radicals from the photolysis of this compound can be trapped and studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netthieme-connect.de

Radical SpeciesPrecursorGeneration Method
Triphenylsilyl radical (Ph₃Si•) This compoundPhotolysis
Trimethylsilyl radical (Me₃Si•) This compoundPhotolysis
Various Silyl Radicals ChlorosilanesElectroreduction
Interactive Table: Generation of Silyl Radicals.

Formation and Subsequent Reactions of Transient Silenes

The photolysis or thermolysis of polysilanes, including those structurally related to this compound, is a known route to generate transient silenes. These highly reactive species, containing a silicon-carbon double bond, readily undergo a variety of subsequent reactions. While direct studies on the generation of silenes specifically from this compound are not extensively detailed in the provided information, the general reactivity patterns of analogous systems provide a framework for understanding their potential transformations.

Once formed, these transient silenes are susceptible to dimerization, cycloaddition reactions with alkenes and alkynes, and insertion into various σ-bonds. For instance, the reaction of a silylene with a C=C double bond can lead to the formation of a silacyclopropane, which can then rearrange.

Organometallic Transformations and Catalytic Relevance

The interaction of this compound and related silyl compounds with transition metals is a cornerstone of its application in organometallic chemistry and catalysis.

Reactions with Transition Metal Complexes and Silylation Products

Disilanes can react with low-valent transition metal complexes through oxidative addition of the Si-Si bond. This process leads to the formation of bis(silyl) metal complexes. While the direct reaction of this compound with a specific metal complex is not detailed, the general mechanism involves the cleavage of the disilane's Si-Si bond and the formation of two new metal-silicon bonds. wikipedia.org

Silylation, the process of replacing a hydrogen atom with a silyl group, is a common application for silylating agents. Although hexamethyldisilazane (B44280) is more commonly cited for this purpose, the fundamental principles of silylation reactions are relevant. google.com These reactions are often equilibrium-driven and can be catalyzed. google.com

Hydrosilylation Processes and Catalysis using Derived Silyls

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like C=C or C≡C), is a significant industrial process often catalyzed by transition metal complexes. While this compound itself does not possess a Si-H bond for direct hydrosilylation, silyl groups derived from it can be part of catalytically active species or the substrates themselves. The process is believed to proceed through intermediates such as metal silyl hydrides, which are formed from the oxidative addition of hydrosilanes to the metal center. wikipedia.org

The efficiency and selectivity of hydrosilylation can be influenced by the nature of the silyl group. Research into the reactions of silylenes, which can be generated from disilanes, shows selective insertion into Si-H bonds over Si-Cl bonds, a factor that can be critical in designing selective catalytic processes. researchgate.net

Formation and Reactivity of Metal Silyl Intermediates

Metal silyl complexes are key intermediates in many catalytic cycles involving silicon compounds. wikipedia.org These can be formed through several routes, including the oxidative addition of a Si-H or Si-Si bond to a metal center. wikipedia.org For example, hydrosilanes react with low-valent metal complexes to give silyl metal hydrides, which are proposed intermediates in hydrosilylation catalysis. wikipedia.org

The reactivity of these metal silyl intermediates is diverse. They can undergo reductive elimination to form new Si-C or Si-H bonds, or they can be involved in insertion reactions with unsaturated substrates. The bonding in these intermediates, particularly the interaction between the metal and the silicon ligand, is crucial to their reactivity and has been studied using techniques like NMR spectroscopy. wikipedia.org

Selective Bond Cleavage and Functionalization

The ability to selectively cleave specific bonds within a molecule is a central goal in synthetic chemistry. In the case of this compound, the focus is on the Si-C and Si-Si bonds.

Directed Si-C Bond Cleavage Mechanisms

While research on the directed cleavage of the Si-C bond specifically in this compound is not explicitly detailed in the provided results, broader research has explored enzymatic and chemical methods for Si-C bond cleavage in other organosilicon compounds. For instance, directed evolution has been used to engineer enzymes capable of breaking Si-C bonds in volatile methylsiloxanes. nih.govresearchgate.net This process involves the oxidation of a methyl group attached to silicon, followed by a rearrangement and hydrolysis. nih.gov

In the context of disilenes, which are related to the reactive intermediates that can be formed from disilanes, selective cleavage of Si(sp²)-Si(sp³) bonds has been achieved under mild conditions, offering a pathway to functionalized silicon compounds. researchgate.net Gas-phase studies on the fragmentation of siloxanes have also shed light on mechanisms of Si-O and C-N bond cleavage, with some processes being assisted by end groups, indicating the potential for directed bond cleavage through intramolecular interactions. nih.gov The thermal decomposition of related fluorinated silanes has been shown to proceed via unimolecular α-fluorine elimination, leading to the formation of a carbene and a fluorosilane, demonstrating a pathway for selective bond cleavage driven by the energetic favorability of the products. rsc.org

Regioselectivity and Stereoselectivity in Scission Reactions

The scission of the silicon-silicon bond in this compound can proceed with notable regioselectivity, particularly in photooxidation reactions. The regioselectivity of these reactions is influenced by the electronic and steric differences between the trimethylsilyl (-SiMe₃) and triphenylsilyl (-SiPh₃) moieties.

In the photooxidation of this compound using dimethyl sulfoxide (B87167) (Me₂SO) as the oxidant in various ether solvents, a distinct regioselectivity is observed. The reaction yields two primary silicon-containing products resulting from the cleavage of the Si-Si bond: 1,1,1-trimethyl-3,3,3-triphenyldisiloxane (B3057376) and phenyltrimethylsilane (B1584984). acs.org The formation of these products suggests a selective process rather than a random cleavage of the disilane backbone.

One proposed pathway involves the nucleophilic attack of the oxygen atom of Me₂SO on the more sterically hindered and electron-deficient triphenylsilyl center of the photoexcited disilane. acs.org This interaction facilitates the migration of a phenyl group to the trimethylsilyl center, leading to the formation of phenyltrimethylsilane and a proposed diphenylsilanone intermediate ([Ph₂Si=O]). acs.org This pathway highlights a specific regioselective scission and rearrangement process.

Another competing pathway involves the formation of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane. The ratio of these two main products is highly dependent on the ether solvent used in the reaction, indicating that the solvent plays a crucial role in directing the regiochemical outcome of the scission. acs.org

The table below summarizes the product distribution from the photooxidation of this compound in different ether solvents, illustrating the impact of the solvent on the regioselectivity of the reaction.

Product Distribution in the Photooxidation of this compound

Solvent Yield of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane (%) Yield of Phenyltrimethylsilane (%)
Tetrahydrofuran (B95107) 38 58
Diethyl ether 57 39
1,2-Dimethoxyethane 25 71
p-Dioxane 44 52

Data sourced from Swaim and Weber (1979). acs.org

There is currently limited specific information available in the reviewed literature regarding the stereoselectivity of scission reactions involving this compound.

Photooxidation and Oxygen Transfer Mechanisms

The photooxidation of this compound, particularly with dimethyl sulfoxide (Me₂SO), has been a subject of mechanistic investigation. These studies reveal complex pathways involving oxygen transfer and the formation of reactive intermediates. acs.org

When a solution of this compound and Me₂SO in an ether solvent is irradiated, a reaction is initiated that leads to the formation of several products: dimethyl sulfide (B99878) (Me₂S), 1,1,1-trimethyl-3,3,3-triphenyldisiloxane, phenyltrimethylsilane, and octaphenylcyclotetrasiloxane (B1329330). acs.org The formation of these products points to at least two distinct photooxidation pathways.

The primary mechanism is believed to involve the disilane in a photoexcited state. Two main pathways are proposed to emanate from this excited state:

Formation of Disiloxane: This pathway leads to the direct formation of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane. While the exact mechanism of oxygen insertion is not fully elucidated, it represents a direct oxygen transfer from the sulfoxide to the disilane bond.

Phenyl Migration and Silanone Intermediate: A second, more complex pathway involves a nucleophilic attack by the oxygen of Me₂SO on the triphenylsilyl group of the excited disilane. This attack is thought to trigger a rearrangement where a phenyl group migrates from the triphenylsilyl silicon to the trimethylsilyl silicon. acs.org This concerted step results in the formation of phenyltrimethylsilane, dimethyl sulfide, and the highly reactive intermediate, diphenylsilanone ([Ph₂Si=O]). acs.org The generated diphenylsilanone is not stable and readily undergoes cyclooligomerization to form the stable octaphenylcyclotetrasiloxane. acs.org The approximately equal yields of phenyltrimethylsilane and octaphenylcyclotetrasiloxane support the intermediacy of diphenylsilanone. acs.org

The efficiency of trapping the proposed diphenylsilanone intermediate lends further support to this mechanism. When the photooxidation is carried out in solvents that can act as trapping agents, such as dimethoxydimethylsilane (B74317) or hexamethyldisiloxane, the corresponding insertion products are formed in significant yields. acs.org For instance, in the presence of hexamethyldisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-diphenyltrisiloxane is formed, effectively trapping the diphenylsilanone. acs.org

The relative prominence of these pathways is significantly influenced by the choice of ether solvent, as evidenced by the varying yields of the major products. acs.org

Computational Chemistry and Theoretical Modeling of 1,1,2 Trimethyl 1,2,2 Triphenyldisilane

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the reaction mechanisms of organosilicon compounds. nih.gov For 1,1,2-trimethyl-1,2,2-triphenyldisilane, DFT can be employed to explore various potential reaction pathways, most notably the homolytic cleavage of the silicon-silicon bond to generate silyl (B83357) radicals. These radicals are highly reactive intermediates in many chemical transformations. chemrxiv.orgacs.org

A key application of DFT in this context is the calculation of the energetic profile of a reaction. youtube.com This involves determining the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. The transition state is the highest energy point on the reaction pathway and is crucial for determining the reaction kinetics. youtube.com For the homolytic cleavage of this compound, the energetic profile would map the change in energy as the Si-Si bond is stretched to its breaking point.

The following is a hypothetical data table representing a plausible energetic profile for the homolytic cleavage of this compound, as might be calculated using DFT.

Table 1: Hypothetical Energetic Profile for the Homolytic Cleavage of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition StateSi-Si bond partially broken+45.2
ProductsTrimethylsilyl (B98337) radical + Triphenylsilyl radical+38.5

Note: These values are illustrative and represent a typical energetic profile for such a reaction.

Solvent effects can significantly influence reaction rates and mechanisms. nih.gov Computational models can account for these effects in two primary ways: implicitly and explicitly. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. nih.gov Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions but is computationally more demanding. nih.gov For a reaction involving this compound, modeling the reaction in different solvents would be crucial for predicting its behavior in a laboratory setting.

Prediction of Reactivity, Selectivity, and Reaction Pathways

The data obtained from DFT, ab initio, and semi-empirical calculations can be used to predict the reactivity and selectivity of this compound and its derived radicals. For instance, the calculated stability of the resulting trimethylsilyl and triphenylsilyl radicals can indicate their propensity to participate in subsequent reactions, such as addition to an alkene. rsc.org

By comparing the energetic barriers for different potential reaction pathways, it is possible to predict the most likely outcome of a reaction. For example, DFT calculations could be used to compare the activation energy for the addition of the triphenylsilyl radical to different positions on an unsymmetrical alkene, thereby predicting the regioselectivity of the reaction.

Advanced Materials Science and Nanoscience Applications

Precursor Role in Silicon-Based Material Synthesis

The utility of disilanes as precursors for silicon-containing materials is a well-established area of research. These compounds can undergo cleavage of the Si-Si bond to generate reactive silyl (B83357) radicals or other intermediates that can be harnessed for the synthesis of larger and more complex structures.

Semiconducting Material Development

At present, there is a lack of specific research findings detailing the direct application of 1,1,2-Trimethyl-1,2,2-triphenyldisilane in the development of semiconducting materials. The synthesis of oligosilanes, which are known for their unique electronic properties stemming from σ-conjugation along the Si-Si backbone, often relies on the coupling of chlorosilanes. osti.gov Electrochemical methods have been developed for the synthesis of a variety of disilanes and oligosilanes from these precursors, offering a pathway to novel materials with distinct properties. osti.gov

Ceramic and Silicon-Based Nanostructured Material Fabrication

Application in Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is a widely used technique for the deposition of thin films and coatings. The choice of precursor is critical to the properties of the deposited material. While various organosilicon compounds are employed as precursors in CVD, specific data on the use of this compound in CVD processes is not documented in the available research. The suitability of a compound as a CVD precursor is determined by factors such as its volatility, thermal stability, and the decomposition pathways it undergoes. For instance, the thermal decomposition of other organosilicon compounds like tetramethylsilane (B1202638) has been studied to elucidate the formation of reactive intermediates that contribute to film growth. rsc.org

Integration into Polymer and Hybrid Material Design

Organosilicon compounds are frequently incorporated into polymers to enhance their thermal stability, mechanical properties, and surface characteristics. The reactivity of the Si-H bond in organosilicon hydrides makes them valuable in polymer chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1,2-Trimethyl-1,2,2-triphenyldisilane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via silylation reactions involving Grignard reagents or organolithium compounds reacting with chlorosilane precursors. For example, methyl- and phenyl-substituted chlorosilanes can undergo controlled coupling in anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres. Reaction temperature (< -20°C) and stoichiometric ratios are critical to avoid undesired polysilane byproducts. Post-synthesis purification often involves fractional distillation or column chromatography under nitrogen to prevent oxidation .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming substituent arrangement and silicon bonding environments. For instance, ²⁹Si NMR typically shows distinct shifts for methyl- and phenyl-substituted silicon atoms (e.g., δ −10 to −20 ppm for Si–Ph groups). Mass spectrometry (MS) with electron ionization (EI) validates molecular weight, while X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Competing steric and electronic effects between methyl and phenyl groups often lead to mixed regioisomers. Strategies include:

  • Catalytic Control : Using Lewis acids (e.g., AlCl₃) to direct silylation toward specific silicon centers.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) can stabilize transition states favoring the desired isomer.
  • Low-Temperature Kinetics : Slower reaction rates at −78°C improve selectivity by reducing thermal side reactions.
    Contaminants must be monitored via GC-MS to quantify isomer ratios .

Q. How can researchers resolve discrepancies in reported thermochemical data (e.g., bond dissociation energies) for this compound?

  • Methodological Answer : Discrepancies often stem from differences in experimental setups (e.g., calorimetry vs. computational methods). To reconcile

  • Comparative Calorimetry : Use standardized bomb calorimetry under controlled atmospheres.
  • DFT Calculations : Benchmark computational models (e.g., B3LYP/6-311+G(d,p)) against experimental values.
  • Error Analysis : Quantify uncertainties in purity (via HPLC) and instrument calibration. Consensus values should be cross-validated with structurally analogous disilanes (e.g., 1,2-Bis(trimethylsilyl)benzene) .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Controlled Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis or oxidation.
  • Waste Management : Quench residues with ethanol/water mixtures to neutralize reactive silanes before disposal.
    Refer to MSDS guidelines for halogenated silanes (e.g., similar handling to 1,1,2-Trichloro-1,2,2-trifluoroethane) for spill containment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.